molecular formula C24H42O21 B147801 糖原 CAS No. 9005-79-2

糖原

货号 B147801
CAS 编号: 9005-79-2
分子量: 666.6 g/mol
InChI 键: BYSGBSNPRWKUQH-UJDJLXLFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Glycogen synthesis involves the conversion of glucose 6-phosphate to glucose 1-phosphate and the synthesis of UDP-glucose from glucose 1-phosphate and UTP . Glycogen is synthesized from glucose when blood glucose levels are high, and serves as a ready source of glucose for tissues throughout the body when blood glucose levels decline .


Molecular Structure Analysis

Glycogen is a branched polymer of glucose. Glucose residues are linked linearly by α-1,4 glycosidic bonds, and approximately every ten residues a chain of glucose residues branches off via α-1,6 glycosidic linkages . The α-glycosidic bonds give rise to a helical polymer structure .


Chemical Reactions Analysis

Glycogen undergoes glycogenolysis, a process where it is broken down into glucose-1-phosphate, which is converted to glucose and released into the bloodstream . The reactions creating these linkages during glycogen synthesis are catalyzed by glycogen synthase and glycogen branching enzyme .


Physical And Chemical Properties Analysis

Glycogen and starch have very similar chemical properties but strongly different physical characteristics . Glycogen is synthesized and stored mainly in the liver and the muscles . It is a branched polymer of glucose synthesized by animal cells for energy storage and release .

未来方向

The potential of using inhibitor-based therapies to fight diabetes has gained scientific momentum . The use of specific mouse models targeting intestinal gluconeogenesis should allow us to identify several metabolic functions that could be controlled by protein diets . These data could be the basis of novel nutritional strategies targeting the serious metabolic consequences of both obesity and diabetes .

属性

IUPAC Name

(2S,3R,4S,5S,6R)-2-[[(2R,3S,4R,5R,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O21/c25-1-5-9(28)11(30)16(35)22(41-5)39-4-8-20(45-23-17(36)12(31)10(29)6(2-26)42-23)14(33)18(37)24(43-8)44-19-7(3-27)40-21(38)15(34)13(19)32/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14-,15-,16-,17-,18-,19-,20-,21+,22+,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSGBSNPRWKUQH-UJDJLXLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)O)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201112573
Record name α-D-Glucopyranose, O-α-D-glucopyranosyl-(1→4)-O-[α-D-glucopyranosyl-(1→6)]-O-α-D-glucopyranosyl-(1→4)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201112573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

666.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [Merck Index] Beige crystalline solid; [Sigma-Aldrich MSDS], Solid
Record name Glycogen
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14445
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Glycogen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000757
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

(2S,3R,4S,5S,6R)-2-[[(2R,3S,4R,5R,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

CAS RN

149820-99-5, 9005-79-2
Record name α-D-Glucopyranose, O-α-D-glucopyranosyl-(1→4)-O-[α-D-glucopyranosyl-(1→6)]-O-α-D-glucopyranosyl-(1→4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149820-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycogen
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name α-D-Glucopyranose, O-α-D-glucopyranosyl-(1→4)-O-[α-D-glucopyranosyl-(1→6)]-O-α-D-glucopyranosyl-(1→4)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201112573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycogen
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.700
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Glycogen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000757
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

270 - 280 °C
Record name Glycogen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000757
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Q & A

Q1: What is the primary function of glycogen?

A: Glycogen serves as the primary storage form of glucose in the body. [] Liver glycogen maintains blood glucose levels during fasting, while muscle glycogen fuels muscle contraction during exercise. [, ]

Q2: How does the structure of glycogen influence its metabolism?

A: Glycogen’s highly branched structure allows for rapid glucose release when needed. [, ] Liver glycogen synthetase adds glucose units to glycogen molecules, with the number of glucose units added increasing with the size of the glycogen molecule. [] Muscle phosphorylase, conversely, releases glucose from the outer branches of glycogen, with a consistent release of 1.2 to 1.4 glucose units per outer chain. []

Q3: How does glycogen depletion affect substrate metabolism during exercise?

A: Glycogen depletion leads to a decreased respiratory exchange ratio (RER) during exercise, indicating a shift towards increased fat oxidation. [] Maintaining euglycemia with glucose infusion during exercise counteracts this effect, highlighting the specific role of muscle glycogen depletion in the RER decrease. []

Q4: How does the liver contribute to glycogen metabolism during fasting?

A: During fasting, the liver breaks down glycogen (glycogenolysis) to release glucose, maintaining blood glucose levels. [, , ] In liver-specific glycogen synthase knockout mice, the absence of liver glycogen results in lower fasting plasma glucose and increased expression of gluconeogenic enzymes. []

Q5: What are the consequences of impaired glycogen metabolism?

A: Genetic disorders affecting glycogen metabolism can lead to glycogen storage diseases (GSDs). [] These diseases are characterized by abnormal glycogen accumulation in various tissues, leading to organomegaly, tissue injury, and impaired glucose release. [, ]

Q6: Can manipulating glycogen levels influence the severity of myocardial infarction?

A: While augmenting glucose oxidation with dichloroacetate did not alter infarct size in rabbit hearts, neither did it affect the protective effect of ischemic preconditioning. [] Interestingly, glycogen depletion prior to ischemia did not mimic the infarct-limiting effect of preconditioning. []

Q7: What are the key enzymes involved in glycogen synthesis?

A: Glycogen synthesis involves two key enzymes: glycogenin and glycogen synthase. [] Glycogenin initiates glycogen synthesis by assembling a short glucose primer, while glycogen synthase extends this primer to form the larger glycogen molecule. []

Q8: How do glucose and insulin regulate glycogen synthesis?

A: Glucose is the primary substrate for glycogen synthesis. [, ] Insulin stimulates glycogen synthesis by activating glycogen synthase and promoting glucose uptake in muscle and liver cells. [, , ]

Q9: What role does protein kinase C (PKC) play in glycogen synthesis regulation?

A: Calcium-mobilizing hormones like vasopressin can inhibit glycogen synthase activity partially through a PKC-dependent pathway. [] This suggests a complex interplay between calcium signaling and glycogen metabolism.

Q10: How does AMP-activated protein kinase (AMPK) regulate glycogen metabolism?

A: AMPK, a cellular energy sensor, plays a crucial role in regulating both glycogen synthesis and breakdown. [] During exercise, AMPK activation promotes glucose uptake and fatty acid oxidation, while inhibiting glycogen synthesis through phosphorylation of glycogen synthase. []

Q11: What is the role of protein phosphatase 1 regulatory subunit 3B (PPP1R3B) in glycogen metabolism?

A: PPP1R3B, also known as GL, plays a vital role in regulating hepatic glycogen synthesis. [] Mice with liver-specific deletion of PPP1R3B exhibit reduced glycogen synthase activity and impaired hepatic glycogen storage. []

Q12: What model systems are used to study glycogen metabolism?

A: Researchers utilize various model systems to study glycogen metabolism, including isolated hepatocytes, [, , ] cultured muscle cells (C2C12), [] and animal models like mice and rats. [, , , , ]

Q13: What techniques are employed to measure glycogen content and metabolism?

A: Common techniques include enzymatic assays for glycogen content, [, , ] radioisotope labeling to track glucose incorporation into glycogen, [, ] and NMR spectroscopy to study glycogen structure and dynamics. []

Q14: How is glycogen metabolism affected in glycogen storage disease type III?

A: Glycogen storage disease type III is characterized by a deficiency in the debranching enzyme, amylo-1,6-glucosidase. [, ] This leads to the accumulation of abnormally structured glycogen, particularly in the liver. []

Q15: What are the clinical features of hepatic glycogen synthase deficiency (GSD0)?

A: GSD0, a rare form of GSD, presents with fasting hyperketotic hypoglycemia without hepatomegaly. [] Patients experience daily blood glucose fluctuations, ranging from fasting hypoglycemia to postprandial hyperglycemia and lactic acidemia. []

Q16: How does LEFTY2 protein influence glycogen metabolism in endometrial cancer cells?

A: LEFTY2, a cytokine, upregulates the expression of SGLT1 (a glucose transporter) and GYS1 (glycogen synthase) in endometrial cancer cells. [] This leads to increased glucose uptake and glycogen accumulation, specifically in type 1 endometrial cancer cells. []

Q17: Can platelet-derived growth factor (PDGF) affect glycogen synthesis?

A: PDGF, similar to insulin and EGF, stimulates glycogen synthase activity in 3T3 cells. [] This finding suggests a potential role for PDGF in regulating glycogen metabolism, alongside its established roles in cell growth and proliferation.

Q18: How does hypoxia influence heart glycogen utilization during exercise?

A: Hypoxia, simulated by reduced barometric pressure, significantly alters heart glycogen utilization during exercise. [] While sea level exercise doesn't impact the biphasic heart glycogen response, exercise at a simulated altitude of 3000m initially increases, then decreases, glycogen levels. [] At 5000m, exercise leads to almost complete heart glycogen depletion. []

Q19: What are the potential therapeutic implications of targeting glycogen metabolism?

A: Targeting glycogen metabolism holds promise for treating various diseases, including diabetes, obesity, and muscle disorders. [] Understanding the intricate regulatory mechanisms of glycogen metabolism is crucial for developing effective therapeutic strategies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。